molecular formula C20H20N2O2 B5672332 (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B5672332
M. Wt: 320.4 g/mol
InChI Key: NTMJBMXIMMEBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a benzofuran ring substituted with a methyl group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

    Attachment of Phenylpiperazine: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the benzofuran derivative reacts with phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-METHYL-1-BENZOFURAN-2-YL)(4-PHENYLPIPERAZINO)METHANONE: Unique due to its specific substitution pattern and combination of functional groups.

    (3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE: Similar structure but with a methyl group on the piperazine ring.

    (3-METHYL-1-BENZOFURAN-2-YL)(4-ETHYLPIPERAZINO)METHANONE: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzofuran ring with a phenylpiperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-17-9-5-6-10-18(17)24-19(15)20(23)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMJBMXIMMEBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.